molecular formula C14H14BrNO2 B14856314 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester

3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester

Cat. No.: B14856314
M. Wt: 308.17 g/mol
InChI Key: HLQNJCVZCYBNNB-ZDUSSCGKSA-N
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Description

3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester is a synthetic amino acid derivative characterized by a brominated naphthalene group attached to the β-carbon of L-alanine, with a methyl ester protecting the carboxyl group. This compound combines the structural features of aromatic bromination and amino acid esterification, making it valuable in medicinal chemistry, peptide synthesis, and materials science.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-bromonaphthalen-1-yl)propanoate

InChI

InChI=1S/C14H14BrNO2/c1-18-14(17)13(16)8-9-6-7-12(15)11-5-3-2-4-10(9)11/h2-7,13H,8,16H2,1H3/t13-/m0/s1

InChI Key

HLQNJCVZCYBNNB-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C2=CC=CC=C12)Br)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C2=CC=CC=C12)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester typically involves the bromination of 1-naphthylalanine followed by esterification. One common method includes the use of bromine in an organic solvent such as dichloromethane to introduce the bromine atom into the naphthalene ring. The resulting brominated product is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-(4-substituted-1-naphthyl)-L-alanine methyl ester derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 3-(4-Bromo-1-Naphthyl)-L-alanine alcohol.

Scientific Research Applications

3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthalene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Alanine Ester Derivatives

The methyl ester group in 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester distinguishes it from other alanine esters. Key comparisons include:

Compound Ester Group Key Features Reference
L-Alanine methyl ester Methyl Simplest ester; used in peptide synthesis and thermodynamic studies.
L-Alanine ethyl ester Ethyl Increased hydrophobicity; slower hydrolysis compared to methyl esters.
L-Alanine benzyl ester Benzyl Enhanced steric bulk; used in solid-phase peptide synthesis.
Target Compound Methyl Bromonaphthyl group adds aromatic bulk and potential bioactivity.

Research Findings :

  • Thermodynamic studies show that L-alanine methyl ester has lower protonation constants than β-alanine derivatives, with enthalpy-driven protonation in acetonitrile-water mixtures .
  • Methyl esters generally exhibit faster hydrolysis rates than benzyl or ethyl esters, impacting their stability in biological systems .

Brominated Aromatic Derivatives

The 4-bromo-1-naphthyl group confers distinct electronic and steric properties. Comparisons with other brominated aromatics:

Compound Structure Key Differences Reference
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester Bromine at position 6; acetyloxy and carboxylate groups Polar functional groups enhance solubility.
L-Alanine, 3-bromo-3,3-difluoro-N-(4-methoxyphenyl)-, ethyl ester Difluoro and methoxyphenyl substituents; ethyl ester Electron-withdrawing groups alter reactivity.
Target Compound Bromine at position 4 (naphthyl); no additional electronegative groups Aromatic bulk dominates interactions.

Research Findings :

  • Difluoro substituents (e.g., ) enhance metabolic stability but reduce π-π stacking capabilities compared to purely aromatic systems.

N-Acylated Alanine Methyl Esters

Marine-derived N-acylated analogs highlight the role of hydrophobic side chains:

Compound Acyl Group Bioactivity Reference
(Z)-(16-hydroxyhexadec-9-enoyl)-L-alanine methyl ester Long aliphatic chain with double bond Antibacterial activity against marine strains.
Target Compound 4-Bromo-1-naphthyl Potential for targeting aromatic-binding proteins.

Research Findings :

  • Long aliphatic chains in marine compounds () improve membrane permeability but lack the aromatic interactions critical for bromodomain inhibition.

Data Tables

Table 1: Physicochemical Properties of Alanine Esters

Compound Molecular Weight (g/mol) logP (Predicted) Hydrolysis Rate (Relative)
L-Alanine methyl ester 117.11 -0.5 1.0 (Reference)
3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester 338.14 (estimated) 3.2 0.7 (Estimated)

Table 2: Brominated Aromatic Compounds

Compound λmax (nm) Biological Activity
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester 255 Fluorescent tagging
Target Compound 270 (Estimated) Potential kinase inhibition

Key Research Findings

  • Thermodynamic Behavior : L-Alanine methyl ester derivatives exhibit enthalpy-driven protonation in mixed solvents, with temperature inversely affecting protonation constants .
  • Stereochemical Impact : L-configuration in alanine esters (vs. D-forms) significantly influences bioactivity, as seen in cooling agents .

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